molecular formula C10H6Cl3NO B11856473 2,4,6-Trichloro-8-methoxyquinoline

2,4,6-Trichloro-8-methoxyquinoline

Cat. No.: B11856473
M. Wt: 262.5 g/mol
InChI Key: IMCKPMMLVNRPJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-8-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives with altered oxidation states .

Scientific Research Applications

2,4,6-Trichloro-8-methoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. Its unique structure allows it to bind to specific enzymes and proteins, thereby modulating their activity. This mechanism is the basis for its potential therapeutic effects in treating diseases such as cancer and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-8-methoxyquinoline is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H6Cl3NO

Molecular Weight

262.5 g/mol

IUPAC Name

2,4,6-trichloro-8-methoxyquinoline

InChI

InChI=1S/C10H6Cl3NO/c1-15-8-3-5(11)2-6-7(12)4-9(13)14-10(6)8/h2-4H,1H3

InChI Key

IMCKPMMLVNRPJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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